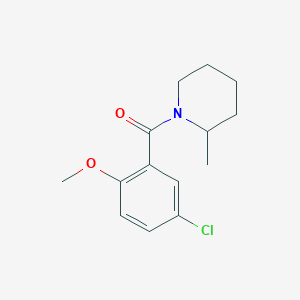
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethoxy group at the 6th position of the benzothiazole ring and a methoxy group on the benzene sulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of a base, such as sodium hydroxide, and solvents like ethanol or dioxane. The final step involves sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole ring and the benzene sulfonamide moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[3-(2-furanylmethyl)-4-oxo-2-quinazolinyl]thio]acetamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethylbutanamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine
Uniqueness
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups, along with the sulfonamide moiety, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H16N2O4S2 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H16N2O4S2/c1-3-22-12-6-9-14-15(10-12)23-16(17-14)18-24(19,20)13-7-4-11(21-2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18) |
Clave InChI |
VNPMEZPXRJMVHD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B11173327.png)

![2,5-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzenesulfonamide](/img/structure/B11173329.png)

![4-(4-chloro-2-methylphenoxy)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B11173335.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B11173342.png)
![N-(2-ethylhexyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11173352.png)

![3,4-diethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11173370.png)
![Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11173376.png)

![2-ethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11173389.png)
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11173397.png)
![N,N'-bis[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B11173398.png)
